3-Borono-5-chlorobenzoic acid

Übersicht

Beschreibung

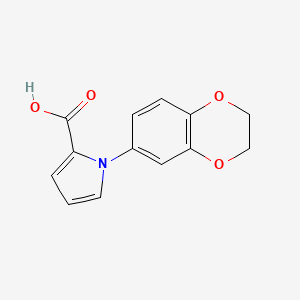

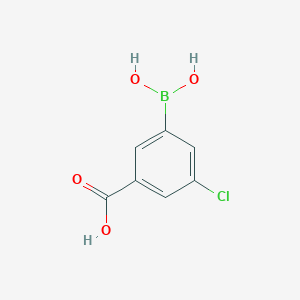

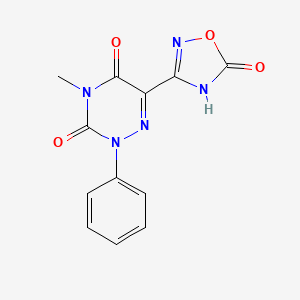

3-Borono-5-chlorobenzoic acid is a chemical compound with the molecular formula C7H6BClO4 . It has an average mass of 200.384 Da and a monoisotopic mass of 200.004761 Da .

Molecular Structure Analysis

The molecular structure of 3-Borono-5-chlorobenzoic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 4 oxygen atoms . The exact mass is 200.0047665 g/mol .Physical And Chemical Properties Analysis

3-Borono-5-chlorobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 461.5±55.0 °C at 760 mmHg, and a flash point of 232.9±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 78 Å2 .Wissenschaftliche Forschungsanwendungen

Drug Design and Development

3-Borono-5-chlorobenzoic acid: is utilized in the pharmaceutical industry for the design and synthesis of boron-containing drugs . The boron atom can form stable covalent bonds with biomolecules, which is advantageous in the development of targeted drug therapies , particularly in cancer treatment where boron neutron capture agents are used .

Material Science

In material science, this compound serves as a precursor for the creation of boron-doped organic semiconductors . These semiconductors are used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells , contributing to advancements in renewable energy technologies .

Chemical Synthesis

3-Borono-5-chlorobenzoic acid: is a key intermediate in organic synthesis. It’s used to introduce boronic acid groups into molecules, which are essential for Suzuki coupling reactions —a widely used method to form carbon-carbon bonds in the production of complex organic compounds .

Analytical Chemistry

This compound is applied in analytical chemistry as a standard or reagent for the quantification of boronic acids and their derivatives. Its presence can be detected and measured using techniques such as chromatography and mass spectrometry , aiding in the analysis of various chemical processes .

Agricultural Chemistry

In the field of agricultural chemistry, 3-Borono-5-chlorobenzoic acid can be used to synthesize herbicides and pesticides . The boron moiety plays a crucial role in disrupting the life cycle of pests and weeds, thereby protecting crops and improving agricultural yield .

Bioconjugation Techniques

The compound finds application in bioconjugation techniques where it is used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors and diagnostic assays , where precise detection of biological markers is required .

Nanotechnology

In nanotechnology, 3-Borono-5-chlorobenzoic acid is used to modify the surface properties of nanoparticles . This modification can enhance the biocompatibility and targeting capabilities of nanoparticles, making them suitable for use in drug delivery systems and imaging agents .

Polymer Chemistry

Lastly, it is employed in polymer chemistry to synthesize boron-containing polymers . These polymers have unique properties such as flame retardancy and neutron shielding , which are valuable in various industrial applications, including safety equipment and nuclear reactors .

Eigenschaften

IUPAC Name |

3-borono-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAUXSOHALWWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657088 | |

| Record name | 3-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Borono-5-chlorobenzoic acid | |

CAS RN |

957061-05-1 | |

| Record name | 3-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)

![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1418295.png)

![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)

![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)